3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17693615
InChI: InChI=1S/C11H11FO3/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H11FO3
Molecular Weight: 210.20 g/mol

3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid

CAS No.:

Cat. No.: VC17693615

Molecular Formula: C11H11FO3

Molecular Weight: 210.20 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid -

Specification

Molecular Formula C11H11FO3
Molecular Weight 210.20 g/mol
IUPAC Name 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid
Standard InChI InChI=1S/C11H11FO3/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6H,1-2H3,(H,14,15)
Standard InChI Key AZDCHPJIMVIPTH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)C1=CC(=CC=C1)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name for this compound is 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid, reflecting its substitution pattern and functional groups . Its molecular formula C11H11FO3\text{C}_{11}\text{H}_{11}\text{FO}_{3} includes a fluorophenyl ring (C6H4F\text{C}_6\text{H}_4\text{F}), a dimethylated β-keto acid moiety (C(CH3)2CO\text{C}(\text{CH}_3)_2\text{CO}), and a carboxylic acid group (COOH\text{COOH}). The canonical SMILES representation, CC(C)(C(=O)C1=CC(=CC=C1)F)C(=O)O\text{CC(C)(C(=O)C1=CC(=CC=C1)F)C(=O)O}, highlights the spatial arrangement of these groups.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H11FO3\text{C}_{11}\text{H}_{11}\text{FO}_{3}
Molecular Weight210.20 g/mol
InChI KeyAZDCHPJIMVIPTH-UHFFFAOYSA-N
CAS Number1782461-90-8

Structural and Electronic Features

The fluorine atom at the meta position of the phenyl ring introduces electron-withdrawing effects, altering the ring’s electronic density and potentially stabilizing charge interactions in biological systems. The β-keto acid group (COCOOH\text{COCOOH}) is a versatile synthon in organic synthesis, enabling participation in condensation and cyclization reactions . The dimethyl substitution at the α-carbon sterically hinders the keto-enol tautomerization, favoring the keto form and enhancing stability under ambient conditions.

Physicochemical Properties

Lipophilicity and Partition Coefficients

The octanol-water partition coefficient (logP\log P)—a measure of lipophilicity—is estimated to be approximately 1.8–2.2, derived from fragment-based calculations. This value suggests balanced solubility in both aqueous and lipid phases, a trait advantageous for drug candidates requiring cell membrane penetration.

Synthetic Routes and Methodological Considerations

Reported Synthesis Pathways

While no direct synthesis protocol for 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is publicly documented, analogous compounds in patent literature provide clues. For example, WO2019211868A1 describes the preparation of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate using coupling agents like magnesium alkoxides and bases in solvents such as 1,2-dimethoxyethane . Adapting this approach, one plausible route involves:

  • Friedel-Crafts Acylation: Reacting 3-fluorobenzene with dimethyl malonyl chloride in the presence of Lewis acids like AlCl3\text{AlCl}_3.

  • Hydrolysis: Converting the resultant β-keto ester to the free acid using aqueous base .

Table 2: Representative Reagents and Conditions

StepReagents/ConditionsPurpose
AcylationAlCl3\text{AlCl}_3, anhydrous CH2Cl2\text{CH}_2\text{Cl}_2, 0–5°CIntroduce β-keto ester moiety
HydrolysisNaOH\text{NaOH}, H2O/EtOH\text{H}_2\text{O}/\text{EtOH}, refluxEster to carboxylic acid conversion

Purification and Characterization

Post-synthesis purification likely involves recrystallization from ethanol-water mixtures or chromatography on silica gel. Nuclear magnetic resonance (NMR) spectroscopy would confirm the structure, with 19F^{19}\text{F}-NMR detecting the fluorine environment and 1H^{1}\text{H}-NMR resolving methyl and aromatic protons.

Biological and Industrial Applications

Agrochemical Uses

In agrochemistry, fluorinated compounds often serve as herbicides or fungicides. The lipophilic nature of 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid could facilitate leaf penetration, while the carboxylic acid group might chelate metal ions in microbial enzymes.

Recent Advances and Patent Landscape

Innovations in Fluorinated Compound Synthesis

Recent patents, such as WO2019211868A1, emphasize green chemistry approaches for fluorinated intermediates, including solvent-free reactions and catalytic bromination . These methods could be adapted to improve the sustainability of synthesizing 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid.

Unexplored Research Directions

Areas for further investigation include:

  • Biological Screening: Testing against kinase or protease targets.

  • Formulation Studies: Developing salt forms (e.g., sodium or potassium salts) to enhance solubility.

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